4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Description
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a synthetic aromatic compound featuring a carbohydrazonoyl hydrazone linker bridging a 3-chlorobenzoyl group and a 2,4-dichlorobenzoate ester. Its molecular structure combines electron-withdrawing chlorine substituents and a polar hydrazone moiety, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
358769-66-1 |
|---|---|
Molecular Formula |
C21H13Cl3N2O3 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H13Cl3N2O3/c22-15-3-1-2-14(10-15)20(27)26-25-12-13-4-7-17(8-5-13)29-21(28)18-9-6-16(23)11-19(18)24/h1-12H,(H,26,27)/b25-12+ |
InChI Key |
TZKMNOIWHCYMEI-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves the reaction of 3-chlorobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce less chlorinated derivatives .
Scientific Research Applications
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is primarily used in early discovery research. Its applications span various fields, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects . detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of chlorinated aromatic hydrazones and esters. Below is a comparative analysis with structurally related derivatives:
Key Observations:
Bromine in increases molecular weight and lipophilicity compared to chlorine, which could enhance membrane permeability but reduce solubility .
Functional Groups: The carbohydrazonoyl linker in the target compound differs from thiosemicarbazides (e.g., ) by replacing sulfur with oxygen, likely enhancing hydrogen-bonding capacity and thermal stability .
Synthetic Yields :
- Thiosemicarbazide derivatives (e.g., ) exhibit high yields (85–93%), attributed to robust condensation reactions under mild conditions. The target compound’s synthetic route may require optimization due to its complex hydrazone-ester architecture .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic and Physical Properties
Biological Activity
The compound 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is . The compound features multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 435.69 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO |
| Log P | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, including breast and lung cancer cells.
Case Study: In Vitro Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated that certain derivatives inhibited cell proliferation effectively, with IC50 values ranging from 10 to 30 µM.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary tests against various bacterial strains have shown promising results.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 75 |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Cell Cycle Arrest : Some derivatives induce G2/M phase arrest, leading to apoptosis.
- Antioxidant Properties : The presence of chlorinated aromatic rings may contribute to scavenging free radicals, reducing oxidative stress in cells.
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate?
Methodological Answer: The synthesis typically involves a multi-step approach:
Coupling of hydrazine derivatives : React 3-chlorobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate.
Esterification : Introduce the 2,4-dichlorobenzoate moiety via a nucleophilic acyl substitution reaction, using silver 2,4-dichlorobenzoate (heated under nitrogen to avoid decomposition) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
- Use anhydrous conditions to prevent hydrolysis of reactive intermediates.
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- NMR Spectroscopy :
- ¹H NMR : Look for diagnostic signals: aromatic protons (δ 7.2–8.5 ppm), hydrazone NH (δ 10.2–11.5 ppm).
- ¹³C NMR : Confirm carbonyl carbons (C=O at ~165–175 ppm) and aromatic carbons.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: ~500–510).
- Elemental Analysis : Ensure C, H, N, Cl content matches theoretical values (deviation <0.3%).
Validation : Compare data with structurally analogous compounds (e.g., 4-bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate ).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?
Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement.
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computed values (B3LYP/6-311++G(d,p) basis set).
Case Study : A related compound, 2-methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate, showed a 73.6° dihedral angle between rings, validated via SHELX .
Q. How can researchers address contradictions in biological activity data across studies?
Methodological Answer :
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial tests, IC50 for cytotoxicity).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate ):
- Modify substituents (Cl vs. Br) to assess electronic effects.
- Test against isogenic mutant strains to identify target specificity.
- Meta-Analysis : Pool data from independent studies, applying statistical tools (e.g., ANOVA) to resolve variability.
Example : Analogous compounds showed conflicting cytotoxicity due to differences in cell lines (HeLa vs. MCF-7); validate using ≥3 cell lines .
Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?
Methodological Answer :
- Lipophilicity Modulation : Introduce polar groups (e.g., –OH, –SO3H) to improve solubility without compromising membrane permeability (logP target: 2–4).
- Metabolic Stability :
- Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots.
- Replace labile esters with bioisosteres (e.g., amides).
- In Silico Modeling : Use tools like SwissADME to predict absorption/distribution.
Case Study : Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate derivatives improved bioavailability via methoxy-to-hydroxyl substitutions .
Q. How can researchers validate conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches?
Methodological Answer :
- Reproducibility Checks :
- Synthesize multiple batches under identical conditions.
- Use deuterated solvents (e.g., DMSO-d6) for consistent NMR referencing.
- Independent Validation :
- Collaborate with external labs for cross-verification.
- Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian).
- Impurity Profiling : Employ HPLC-MS to detect trace byproducts (e.g., hydrolyzed esters) affecting spectral clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
